Diethyl 7-bromoheptylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-7-diethoxyphosphorylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSPHWPPFSFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into the Reactivity of Diethyl 7 Bromoheptylphosphonate
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The terminal 7-bromoheptyl chain of the molecule is a primary alkyl halide. This structure is highly conducive to bimolecular nucleophilic substitution (SN2) reactions. khanacademy.orgyoutube.com In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion, which serves as a good leaving group. libretexts.orglecturio.com
The nucleophilic substitution reactions of Diethyl 7-bromoheptylphosphonate predominantly follow the SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the substrate as the leaving group departs. quora.comucsb.edu The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide (the substrate) and the attacking nucleophile. youtube.commasterorganicchemistry.com This relationship is described by a second-order rate law: Rate = k[R-Br][Nu⁻]. quora.com
Several factors influence the kinetics of this substitution:
Substrate Structure: As a primary alkyl halide, this compound is sterically unhindered, making the electrophilic carbon highly accessible to the incoming nucleophile. This leads to a faster reaction rate compared to more sterically hindered secondary or tertiary alkyl halides. khanacademy.orgmasterorganicchemistry.com
Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile. Stronger nucleophiles, such as hydroxide (B78521) or cyanide ions, will react much faster than weaker nucleophiles like water. youtube.comchemguide.co.uk
Leaving Group Ability: The bromide ion is an effective leaving group because it is a weak base and can stabilize the negative charge it acquires upon departure. lecturio.com
Solvent: Polar aprotic solvents are typically preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity.
| Factor | Effect on SN2 Reaction Rate | Rationale |
| Substrate | Methyl > Primary > Secondary >> Tertiary | Decreasing steric hindrance allows for easier backside attack by the nucleophile. masterorganicchemistry.com |
| Nucleophile | Stronger nucleophiles increase the rate. | The rate is directly proportional to the nucleophile's concentration and inherent reactivity. youtube.comquora.com |
| Leaving Group | Better leaving groups (weaker bases) increase the rate. | A good leaving group can stabilize the negative charge in the transition state. lecturio.com |
| Solvent | Polar aprotic solvents are optimal. | They enhance nucleophile reactivity by not solvating it as strongly as protic solvents. libretexts.org |
A defining characteristic of the SN2 mechanism is its stereospecificity. The reaction proceeds through a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. khanacademy.orgmasterorganicchemistry.com This concerted mechanism results in a complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com
Although the carbon atom bearing the bromine in this compound is not a stereocenter itself, if a chiral nucleophile were used or if the substrate were modified to be chiral at that position, the SN2 reaction would predictably lead to the formation of a single, inverted stereoisomer. quora.com The transition state for this process involves a trigonal bipyramidal geometry, with the nucleophile and the leaving group occupying the two axial positions and the other substituents in the equatorial plane. khanacademy.org
| Feature | Description |
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) |
| Attack Geometry | 180° "Backside Attack" relative to the leaving group. khanacademy.org |
| Transition State | Trigonal bipyramidal, five-coordinate carbon. khanacademy.org |
| Stereochemical Result | Inversion of configuration at the electrophilic carbon. quora.commasterorganicchemistry.com |
Carbanion Formation and Phosphonate (B1237965) Reactivity
The second reactive site on this compound is the carbon atom adjacent (alpha) to the phosphonate group. The protons on this carbon are acidic due to the strong electron-withdrawing nature of the phosphoryl group (P=O).
The activation of the phosphonate for further reactions, such as the Horner-Wadsworth-Emmons (HWE) olefination, involves the removal of an alpha-proton by a strong base to generate a phosphonate-stabilized carbanion. chempedia.infoyoutube.com The choice of base is critical and depends on the acidity of the specific phosphonate ester. Common bases used for this purpose range from alkoxides to metal hydrides. The increased acidity of the α-protons makes deprotonation feasible with a variety of strong bases. chempedia.info
| Base | Formula | Typical Application/Notes |
| Sodium Hydride | NaH | A strong, non-nucleophilic base commonly used to generate phosphonate carbanions irreversibly. chempedia.info |
| Sodium Amide | NaNH₂ | A very strong base, also used for irreversible deprotonation. |
| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | A strong, non-nucleophilic base, useful at low temperatures for kinetic control. |
| Sodium Ethoxide | NaOEt | A strong base, often used when the phosphonate is further activated by another electron-withdrawing group. |
The carbanion formed by the deprotonation of this compound is significantly stabilized. This stability arises from the delocalization of the negative charge from the alpha-carbon onto the electronegative oxygen atoms of the phosphonate group through pπ-dπ orbital overlap and inductive effects. slideshare.net This resonance stabilization makes the phosphonate carbanion less basic than a simple alkyl carbanion but renders it a soft and potent nucleophile. youtube.comslideshare.net
Phosphonate-stabilized carbanions are highly nucleophilic and readily participate in carbon-carbon bond-forming reactions. acs.org Their primary application is in the Horner-Wadsworth-Emmons reaction, where they add to aldehydes or ketones. youtube.com The resulting intermediate then eliminates a phosphate (B84403) salt to form an alkene, typically with high E-selectivity. chempedia.info The nucleophilicity of the carbanion is a key factor in the success of these olefination reactions. youtube.comyoutube.com The autoxidation of phosphonate carbanions has also been studied, suggesting the formation of high-energy intermediates. nih.gov
Applications of Diethyl 7 Bromoheptylphosphonate in Complex Organic Synthesis
The Horner-Wadsworth-Emmons (HWE) Olefination: A Core Synthetic Tool
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic chemistry, providing a reliable method for the synthesis of alkenes from stabilized phosphonate (B1237965) carbanions and carbonyl compounds such as aldehydes or ketones. wikipedia.orgcore.ac.uk This reaction is a significant modification of the Wittig reaction, offering several advantages. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react efficiently with a broader range of aldehydes and ketones under milder conditions. nrochemistry.com A key benefit of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying the purification process. wikipedia.orgalfa-chemistry.com
The reaction mechanism begins with the deprotonation of the phosphonate by a base to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. wikipedia.org The subsequent steps involve the formation of an oxaphosphetane intermediate, which then eliminates to yield the alkene and the water-soluble phosphate (B84403) byproduct. nrochemistry.comorganic-chemistry.org Diethyl 7-bromoheptylphosphonate, with its phosphonate moiety, is an ideal substrate for this reaction, enabling the introduction of a seven-carbon chain with a terminal bromide.
Stereoselective Formation of C=C Bonds
A defining feature of the Horner-Wadsworth-Emmons reaction is its inherent stereoselectivity, typically favoring the formation of (E)-alkenes, or trans-olefins. wikipedia.orgcore.ac.uknrochemistry.com This selectivity is a result of the reaction mechanism, where the transition state leading to the (E)-alkene is sterically favored and therefore lower in energy. nrochemistry.comorganic-chemistry.org The degree of (E)-selectivity can be influenced by several factors, including the structure of the phosphonate and carbonyl reactants, the choice of base, the solvent, and the reaction temperature. researchgate.net For instance, increased steric bulk on the aldehyde and higher reaction temperatures generally lead to greater (E)-stereoselectivity. wikipedia.org
Table 1: Factors Influencing Stereoselectivity in the HWE Reaction
| Factor | Influence on Stereoselectivity | Rationale |
| Aldehyde Structure | Increased steric bulk | Favors the transition state leading to the (E)-alkene. wikipedia.org |
| Reaction Temperature | Higher temperatures | Promotes thermodynamic control, favoring the more stable (E)-product. wikipedia.org |
| Base/Counterion | Li+ > Na+ > K+ | Cation coordination can influence the geometry of the intermediates. wikipedia.org |
| Phosphonate Structure | Electron-withdrawing groups | Can alter the reaction pathway to favor (Z)-alkenes (see section 4.1.2). nrochemistry.com |
Adaptations and Modifications of the HWE Reaction
To enhance the versatility of the HWE reaction, several modifications have been developed. One of the most significant is the Still-Gennari modification, which allows for the stereoselective synthesis of (Z)-alkenes. wikipedia.orgnrochemistry.com This method employs phosphonates with electron-withdrawing groups (such as trifluoroethyl) in combination with strong, non-coordinating bases (like potassium hexamethyldisilazide, KHMDS) and a crown ether in a polar aprotic solvent like THF. wikipedia.orgyoutube.com These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-olefin. nrochemistry.comyoutube.com
For reactions involving base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride and a milder amine base (like DBU or triethylamine), provide an effective alternative. nrochemistry.com These adaptations have broadened the scope of the HWE reaction, making it a highly adaptable tool for constructing specific olefin geometries in complex molecules. researchgate.net
Ultrasound-Assisted HWE for this compound
The application of ultrasonic irradiation has been shown to promote and accelerate the Horner-Wadsworth-Emmons reaction. arabjchem.org Sonication can enhance reaction rates and, in some cases, improve yields by facilitating mass transfer and activating the reacting species. While specific studies on the ultrasound-assisted HWE reaction of this compound are not extensively documented, the principles are broadly applicable. The use of ultrasound could potentially allow for shorter reaction times and milder conditions compared to conventional heating methods, which is particularly advantageous when working with thermally sensitive substrates. Research on other phosphonates, such as those used to prepare ferrocene (B1249389) derivatives, has demonstrated the feasibility and benefits of this technique. arabjchem.org
Role as a Key Intermediate in the Synthesis of Pharmaceutical Precursors
The dual functionality of this compound makes it a valuable precursor for constructing linkers used in advanced therapeutic modalities. The terminal bromide provides a handle for attachment to one part of a molecule (e.g., via nucleophilic substitution), while the phosphonate group can be modified or used to connect to another molecular entity, making it ideal for the synthesis of heterobifunctional molecules. nih.govbroadpharm.com
PROTAC Linker Design and Synthesis
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to selectively degrade target proteins within cells. broadpharm.com A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. nih.gov The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is essential for protein degradation. nih.govresearchgate.net
Alkyl chains are commonly used as foundational elements in PROTAC linkers. medchemexpress.com this compound serves as an excellent starting material for such linkers. The bromoheptyl chain provides a flexible spacer of a defined length. The terminal bromide can be used to alkylate a ligand for the target protein or the E3 ligase. The phosphonate group, which can be hydrolyzed to a phosphonic acid, can improve solubility or provide an additional attachment point. medchemexpress.com The use of phosphonate-containing linkers, including those derived from bromo-PEG-phosphonic acid, is an area of active research. broadpharm.com
Table 2: Components of a PROTAC Molecule
| Component | Function | Role of this compound |
| Warhead | Binds to the target protein of interest. | Can be attached via the bromoalkyl chain. |
| Linker | Connects the warhead and the E3 ligase ligand, optimizing ternary complex formation. nih.gov | The heptyl chain forms the linker backbone. medchemexpress.com |
| Anchor | Binds to an E3 ubiquitin ligase. | Can be attached via the bromoalkyl chain. |
Antibody-Drug Conjugate (ADC) Linker Development
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. nih.gov The linker connecting the antibody to the drug is crucial for the ADC's stability in circulation and the efficient release of the payload at the tumor site. nih.gov
Application in Natural Product Total Synthesis
This compound emerges as a versatile reagent in the intricate field of natural product total synthesis. Its bifunctional nature, possessing both a phosphonate moiety for olefination reactions and a terminal bromide for nucleophilic substitution or organometallic coupling, allows for its strategic incorporation into complex molecular architectures. This section explores its potential applications in the construction of macrolactones, macrolactams, isoprenoid, and polyketide derivatives, highlighting its role in forming key carbon-carbon bonds and introducing specific functionalities.
Construction of Macrolactones and Macrolactams
The construction of large-ring lactones (macrolactones) and lactams (macrolactams) is a formidable challenge in organic synthesis, often requiring highly efficient and stereoselective macrocyclization methods. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a powerful tool for the formation of carbon-carbon double bonds, and its intramolecular variant is particularly well-suited for the synthesis of macrocycles.
This compound can be envisioned as a key building block in the synthesis of macrolactones through an intramolecular HWE reaction. In a hypothetical synthetic route, the phosphonate would first be coupled with a hydroxy-aldehyde precursor. The terminal bromide of the phosphonate allows for its attachment to a growing molecular chain via nucleophilic substitution, for instance, by an alkoxide. Subsequent deprotonation of the phosphonate with a suitable base would generate a phosphonate carbanion, which would then undergo an intramolecular reaction with a terminal aldehyde to form the macrocyclic ring. The seven-carbon linker of this compound would become an integral part of the macrolactone backbone.
A plausible reaction scheme is depicted below:
Step 1: Alkylation. A bifunctional molecule containing a hydroxyl group and a protected aldehyde is alkylated with this compound.
Step 2: Deprotection and Oxidation. The protecting group on the aldehyde is removed, and if necessary, the alcohol is oxidized to the aldehyde.
Step 3: Intramolecular Horner-Wadsworth-Emmons Cyclization. The resulting ω-phosphonyl aldehyde is treated with a base to induce an intramolecular HWE reaction, yielding the macrolactone.
| Entry | Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |
| 1 | ω-formylheptyl-substituted phosphonate | NaH | THF | 25 | 75 | >95:5 |
| 2 | ω-formylheptyl-substituted phosphonate | KHMDS | Toluene | 0 | 82 | >98:2 |
| 3 | ω-formylheptyl-substituted phosphonate | DBU/LiCl | Acetonitrile | 25 | 68 | 90:10 |
Table 1: Hypothetical data for the intramolecular Horner-Wadsworth-Emmons macrocyclization utilizing a this compound-derived precursor.
Similarly, this strategy can be extended to the synthesis of macrolactams. By starting with an amino-aldehyde precursor, the terminal bromide of this compound can be displaced by the amine to form a secondary or tertiary amine. Subsequent intramolecular HWE reaction would lead to the formation of a macrolactam. The versatility of the HWE reaction allows for the synthesis of a wide range of macrolide and macrolactam natural products.
Synthesis of Isoprenoid and Polyketide Derivatives
Isoprenoids and polyketides represent two vast and structurally diverse families of natural products with a wide range of biological activities. The application of this compound in the synthesis of derivatives of these compounds lies in its ability to act as a surrogate for isoprenoid phosphate building blocks or as a tool for the functionalization of polyketide chains.
In the realm of isoprenoid synthesis, phosphonates can serve as stable mimics of the naturally occurring prenyl pyrophosphates. While not a direct building block for the biosynthesis, this compound could be used to synthesize isoprenoid analogues where a portion of the carbon chain is replaced by the heptylphosphonate moiety. For instance, the phosphonate could be used in a Wittig-type reaction with a suitable keto-isoprenoid precursor to introduce the seven-carbon chain. The terminal bromide offers a handle for further elaboration, allowing for the introduction of additional functionalities or coupling to other molecular fragments.
A study on a photoactive isoprenoid diphosphate (B83284) analogue containing a stable phosphonate linkage highlights the utility of phosphonates in creating probes to study isoprenoid-utilizing enzymes nih.gov. This suggests the potential for this compound to be incorporated into similar structures for biochemical investigations.
The application of this compound in polyketide synthesis is less direct but can be envisaged in the context of chemical modification and derivatization. Polyketide synthases (PKS) assemble complex carbon chains from simple acyl-CoA precursors. Chemical probes can be used to intercept and functionalize polyketide intermediates. The bromo-functional group of this compound could potentially be used to alkylate a nucleophilic position on a polyketide backbone, thereby introducing a phosphonate-containing side chain. This modification could alter the biological activity of the parent polyketide and provide a site for further chemical manipulation.
| Derivative Class | Synthetic Strategy | Potential Application |
| Isoprenoid Analogue | Wittig-Horner reaction with a keto-isoprenoid | Creation of stable mimics for enzymatic studies |
| Polyketide Derivative | Alkylation of a polyketide intermediate | Introduction of a functional side chain for activity modulation |
Table 2: Potential applications of this compound in the synthesis of isoprenoid and polyketide derivatives.
Contributions to Material Science and Polymer Chemistry
The unique combination of a reactive bromide and a polar phosphonate group makes this compound a valuable monomer and surface modifier in material science and polymer chemistry. Its incorporation into polymers can impart desirable properties such as flame retardancy, improved adhesion, and biocompatibility.
One of the most promising applications of this compound is as an initiator for Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that can initiate the polymerization of various vinyl monomers. The resulting polymers will have a phosphonate group at one end, providing a site for further functionalization or for influencing the material's surface properties.
| Monomer | Catalyst/Ligand | Solvent | Temperature (°C) | Resulting Polymer |
| Styrene | CuBr/PMDETA | Toluene | 110 | Polystyrene-PO(OEt)₂ |
| Methyl Methacrylate | CuBr/bpy | Anisole | 90 | PMMA-PO(OEt)₂ |
| n-Butyl Acrylate | CuCl/HMTETA | Dioxane | 60 | PnBA-PO(OEt)₂ |
Table 3: Hypothetical conditions for ATRP initiated by this compound.
Furthermore, this compound can be used for the post-polymerization modification of polymers through "grafting onto" techniques. Polymers with nucleophilic side chains (e.g., hydroxyl or amine groups) can be reacted with this compound to introduce phosphonate groups along the polymer backbone. This approach is particularly useful for modifying the surface properties of materials. For instance, grafting phosphonate groups onto a hydrophobic polymer can increase its hydrophilicity and adhesion to metal surfaces.
The presence of phosphorus in polymers is well-known to enhance their flame retardant properties. This compound can be copolymerized with other monomers or used as an additive to create flame-retardant materials. Upon heating, the phosphonate groups can promote the formation of a char layer, which acts as a barrier to heat and mass transfer, thus inhibiting the combustion process.
Finally, the phosphonate group can be used to functionalize the surface of inorganic materials, such as metal oxides or nanoparticles. The phosphonate can bind to the surface, and the bromo-terminated heptyl chain can then be used for further chemical modifications, such as the attachment of bioactive molecules or the initiation of surface-grafted polymerization.
Advanced Spectroscopic and Computational Characterization of Diethyl 7 Bromoheptylphosphonate and Its Derivatives
Elucidation of Reaction Mechanisms Through Spectroscopic Studies
The synthesis and subsequent reactions of Diethyl 7-bromoheptylphosphonate are frequently monitored using a suite of spectroscopic techniques to elucidate reaction mechanisms and confirm product identity. Infrared (IR) spectroscopy, alongside Nuclear Magnetic Resonance (NMR) spectroscopy, provides critical insights into the transformation of functional groups. For instance, in a typical Arbuzov reaction for the synthesis of this compound, where 1,7-dibromoheptane (B124887) might react with triethyl phosphite (B83602), FT-IR spectroscopy can track the disappearance of the P-O-C stretching vibrations characteristic of the phosphite reactant and the appearance of the strong P=O (phosphoryl) absorption band around 1250 cm⁻¹ in the product.
¹H and ³¹P NMR spectroscopy are arguably the most powerful tools for monitoring the reaction progress. The ³¹P NMR spectrum provides a clear diagnostic window. The reactant, triethyl phosphite, would exhibit a signal at approximately +139 ppm, while the product, this compound, would show a new, distinct signal in the range of +30 to +33 ppm, characteristic of an alkylphosphonate.
¹H NMR spectroscopy allows for detailed tracking of the changes in the alkyl chain. The methylene (B1212753) group adjacent to the bromine atom in the starting material (1,7-dibromoheptane) would have a characteristic chemical shift. Upon formation of the phosphonate (B1237965), a new set of signals appears for the methylene group adjacent to the phosphorus atom (α-CH₂), typically a complex multiplet due to coupling with both the adjacent methylene protons and the ³¹P nucleus. The integration of these signals over time provides kinetic data about the reaction.
Table 1: Illustrative Spectroscopic Data for Reaction Monitoring
| Technique | Reactant (e.g., Triethyl phosphite) | Product (this compound) | Key Observation |
| ³¹P NMR | ~ +139 ppm | ~ +32 ppm | Downfield shift indicating P(III) to P(V) oxidation. |
| ¹H NMR | - | ~ 4.1 ppm (quartet, -OCH₂CH₃) | Appearance of ethoxy protons on the phosphonate. |
| - | ~ 1.8 ppm (multiplet, P-CH₂-) | Appearance of methylene protons adjacent to phosphorus. | |
| FT-IR | ~ 1020-1050 cm⁻¹ (P-O-C stretch) | ~ 1250 cm⁻¹ (P=O stretch) | Appearance of a strong phosphoryl group absorption. |
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the intrinsic properties of organophosphorus compounds like this compound. nih.gov These computational methods provide a molecular-level understanding that complements experimental findings.
Prediction of Reactivity and Transition States
DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions. For this compound, this is particularly useful for predicting its reactivity in subsequent synthetic steps, such as nucleophilic substitution reactions where the bromide is the leaving group.
By modeling the reaction pathway, researchers can identify the geometry of the transition state—the highest energy point along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. For example, in a reaction with an azide (B81097) nucleophile to form Diethyl 7-azidoheptylphosphonate, DFT can be used to model the Sₙ2 transition state. This allows for a comparison of activation barriers for different nucleophiles, aiding in the selection of optimal reaction conditions. arxiv.org
Table 2: Example of Calculated DFT Data for a Hypothetical Sₙ2 Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + N₃⁻ | 0.0 |
| Transition State | [N₃···C₇H₁₄P(O)(OEt)₂···Br]⁻ | +18.5 |
| Products | Diethyl 7-azidoheptylphosphonate + Br⁻ | -15.2 |
Note: The values presented are illustrative and represent typical data obtained from DFT calculations.
Understanding Electronic Structure and Conformational Analysis
The flexible seven-carbon chain of this compound can adopt numerous conformations. DFT calculations can be used to determine the geometries and relative energies of these different conformers. nih.gov This analysis helps in understanding which shapes the molecule is most likely to adopt in solution. The calculations typically involve rotating the bonds along the alkyl chain and calculating the energy at each step to identify local and global energy minima.
Furthermore, DFT provides detailed information about the electronic structure of the molecule. umn.edu Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. For this compound, the HOMO is likely to be localized on the bromine atom, indicating its susceptibility to nucleophilic attack, while the LUMO is often associated with the σ* anti-bonding orbital of the C-Br bond. The energy gap between the HOMO and LUMO can be correlated with the molecule's chemical reactivity and stability. researchgate.net
Table 3: Predicted Conformational Preferences from DFT
| Dihedral Angle | Description | Predicted Stable Conformation |
| P-C1-C2-C3 | Orientation of phosphonate relative to chain | gauche and anti |
| C3-C4-C5-C6 | Central part of the alkyl chain | anti (staggered) |
| C5-C6-C7-Br | Orientation near the bromo group | gauche and anti |
Advanced Nuclear Magnetic Resonance Techniques for Structural Elucidation
While 1D NMR provides essential information, the complete and unambiguous assignment of all ¹H and ¹³C signals for a molecule like this compound requires advanced 2D NMR techniques. nih.govjchps.com These experiments reveal through-bond and through-space correlations between nuclei, providing a definitive map of the molecular structure. bbhegdecollege.com
Common advanced techniques include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show cross-peaks connecting all the neighboring CH₂ groups in the heptyl chain, allowing one to "walk" along the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting different spin systems. For instance, an HMBC spectrum would show a correlation between the protons on the ethoxy groups (-OCH₂CH₃) and the phosphorus atom, as well as between the α-methylene protons (P-CH₂) and the phosphorus atom, confirming the structure of the phosphonate group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly connected through bonds. diva-portal.org This is particularly useful for determining the preferred conformation of the molecule in solution. youtube.com
Table 4: Expected 2D NMR Correlations for this compound
| Experiment | Observed Correlation From | Observed Correlation To | Structural Information Confirmed |
| COSY | Protons on C6 (-CH₂-) | Protons on C7 (-CH₂Br) | Adjacency of methylene groups in the alkyl chain. |
| HSQC | Protons on C1 (-P-CH₂-) | Carbon C1 | Direct P-C₁ bond connectivity. |
| HMBC | Protons on C2 (-CH₂-) | Phosphorus atom (³¹P) | Proximity of C2 to the phosphonate group. |
| HMBC | Protons of -OCH₂CH₃ | Phosphorus atom (³¹P) | Connectivity of the ethyl esters to the phosphorus. |
Q & A
Basic: What are the recommended synthetic routes for diethyl 7-bromoheptylphosphonate, and how can purity be optimized?
Answer:
this compound is typically synthesized via the Arbuzov reaction , where triethyl phosphite reacts with 7-bromoheptyl bromide under thermal conditions (80–100°C). Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of triethyl phosphite to 7-bromoheptyl bromide, with excess triethyl phosphite (8 equivalents) to drive the reaction to completion .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is effective for isolating the product. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity >95% .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and ensure anhydrous conditions to minimize side reactions .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ at m/z 327.1 (calculated for C₁₁H₂₂BrO₃P) .
- Elemental Analysis : Validate C, H, and Br content to confirm stoichiometry .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation .
- Ventilation : Use a fume hood to prevent inhalation of vapors or aerosols.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in a cool, dry place away from oxidizing agents and strong bases .
Advanced: How can the alkyl chain length of this compound influence PROTAC linker efficiency?
Answer:
The 7-carbon alkyl chain balances flexibility and rigidity, enabling optimal spacing between E3 ligase-binding and target protein-binding moieties in PROTACs. To optimize:
- Comparative Studies : Synthesize analogs with shorter (C5) or longer (C9) chains and evaluate degradation efficiency (e.g., via Western blotting for target protein levels) .
- Solubility vs. Activity : Longer chains may improve cell permeability but reduce aqueous solubility. Use logP calculations (e.g., ChemAxon) to predict bioavailability .
Advanced: How do reaction conditions affect the stability of this compound during PROTAC conjugation?
Answer:
- pH Sensitivity : The bromo group undergoes hydrolysis under basic conditions (pH > 9). Perform alkylation reactions in neutral or slightly acidic buffers .
- Thermal Stability : Decomposition occurs above 150°C. Use low-temperature coupling methods (e.g., <40°C) for amine- or thiol-based conjugations .
- Light Exposure : Protect from UV light to prevent radical-mediated degradation .
Advanced: What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?
Answer:
- SN2 Mechanism : The bromo group acts as a leaving group, with nucleophiles (e.g., amines, thiols) attacking the electrophilic carbon. Steric hindrance from the phosphonate group slows reactivity compared to shorter-chain analogs .
- Kinetic Studies : Monitor reaction rates via ¹H NMR (disappearance of Br-CH₂ signal) to compare reactivity with other alkyl bromides .
Advanced: How can researchers troubleshoot low yields in this compound-based PROTAC syntheses?
Answer:
- Byproduct Analysis : Use LC-MS to identify unreacted starting materials or phosphonate-amine adducts.
- Coupling Optimization :
- Purification Challenges : Employ reverse-phase HPLC (C18 column) to separate PROTACs from unreacted linkers .
Advanced: What computational tools predict the binding dynamics of this compound-derived PROTACs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
